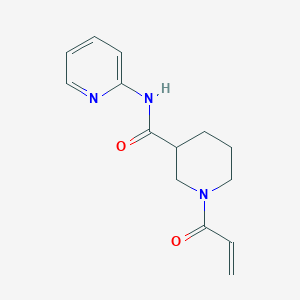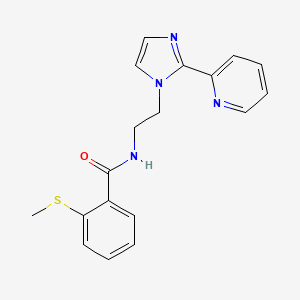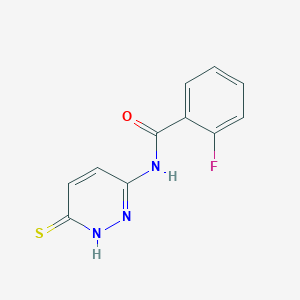
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide, commonly known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPCC belongs to the class of piperidine compounds and is synthesized through various methods.
Mecanismo De Acción
PPCC exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. PPCC has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been shown to protect neurons from oxidative stress and inflammation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
PPCC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC also inhibits the growth and replication of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been found to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPCC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. PPCC is also stable under various conditions, making it suitable for long-term storage. However, PPCC has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and storage. Additionally, PPCC has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for PPCC research. One potential area of research is the development of PPCC-based drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, PPCC could be investigated further for its potential use in the treatment of neurodegenerative disorders. Future research could also focus on optimizing the synthesis of PPCC to improve yield and purity. Lastly, the development of new methods for the delivery of PPCC could increase its efficacy and reduce toxicity.
Conclusion:
In conclusion, PPCC is a chemical compound that has shown great potential for therapeutic applications. Its anticancer, antifungal, and antiviral properties, as well as its ability to protect neurons from oxidative stress and inflammation, make it a promising candidate for drug development. While there are some limitations to its use in lab experiments, further research could lead to the development of new and effective treatments for a range of diseases.
Métodos De Síntesis
PPCC can be synthesized through various methods, including the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by condensation with acryloyl chloride. Another method involves the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by cyclization with acetic anhydride. The synthesis of PPCC requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
Aplicaciones Científicas De Investigación
PPCC has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. PPCC has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPCC has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
1-prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)17-9-5-6-11(10-17)14(19)16-12-7-3-4-8-15-12/h2-4,7-8,11H,1,5-6,9-10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNINVADJRVQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)
![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)
![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
